Cas no 1783389-71-8 (2-Chloro-5-methoxy-4-(trifluoromethyl)aniline)

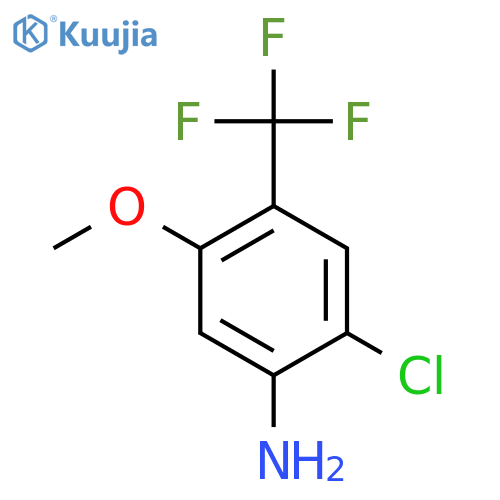

1783389-71-8 structure

商品名:2-Chloro-5-methoxy-4-(trifluoromethyl)aniline

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- WAFHIZZKIMLDJF-UHFFFAOYSA-N

- 2-Chloro-5-methoxy-4-(trifluoromethyl)aniline

- SCHEMBL22366858

- EN300-1642808

- 1783389-71-8

- Benzenamine, 2-chloro-5-methoxy-4-(trifluoromethyl)-

-

- インチ: 1S/C8H7ClF3NO/c1-14-7-3-6(13)5(9)2-4(7)8(10,11)12/h2-3H,13H2,1H3

- InChIKey: WAFHIZZKIMLDJF-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=C(C(F)(F)F)C=1)OC)N

計算された属性

- せいみつぶんしりょう: 225.017

- どういたいしつりょう: 225.017

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 35.2A^2

じっけんとくせい

- 密度みつど: 1.399±0.06 g/cm3(Predicted)

- ふってん: 262.2±40.0 °C(Predicted)

- 酸性度係数(pKa): 0.39±0.10(Predicted)

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1642808-1.0g |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 1g |

$1500.0 | 2023-05-27 | ||

| Enamine | EN300-1642808-0.05g |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 0.05g |

$1261.0 | 2023-05-27 | ||

| Enamine | EN300-1642808-2500mg |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 2500mg |

$2295.0 | 2023-09-22 | ||

| Enamine | EN300-1642808-10000mg |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 10000mg |

$5037.0 | 2023-09-22 | ||

| Enamine | EN300-1642808-0.25g |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 0.25g |

$1381.0 | 2023-05-27 | ||

| Enamine | EN300-1642808-5.0g |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 5g |

$4349.0 | 2023-05-27 | ||

| Enamine | EN300-1642808-2.5g |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 2.5g |

$2940.0 | 2023-05-27 | ||

| Enamine | EN300-1642808-500mg |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 500mg |

$1124.0 | 2023-09-22 | ||

| Enamine | EN300-1642808-50mg |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 50mg |

$983.0 | 2023-09-22 | ||

| Enamine | EN300-1642808-0.1g |

2-chloro-5-methoxy-4-(trifluoromethyl)aniline |

1783389-71-8 | 0.1g |

$1320.0 | 2023-05-27 |

2-Chloro-5-methoxy-4-(trifluoromethyl)aniline 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

1783389-71-8 (2-Chloro-5-methoxy-4-(trifluoromethyl)aniline) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量